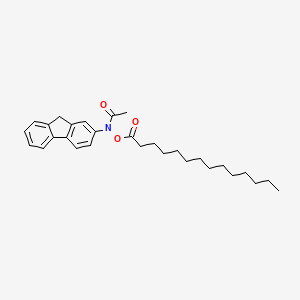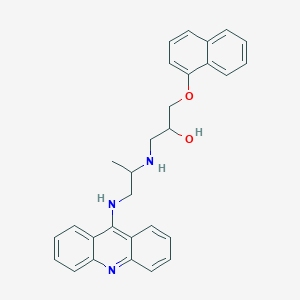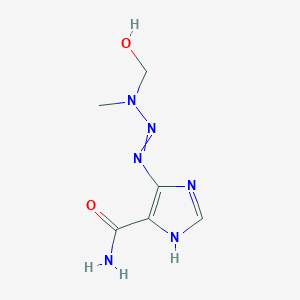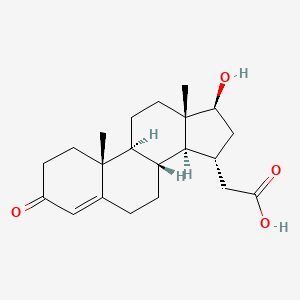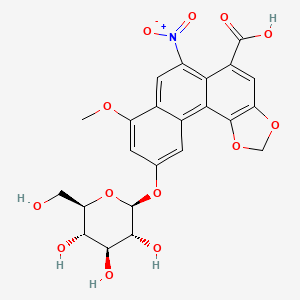
p-Hydroxyaminopropiophenone
Übersicht
Beschreibung
p-Hydroxyaminopropiophenone: is an organic compound with the molecular formula C9H11NO2 It is a derivative of propiophenone, featuring a hydroxy group (-OH) and an amino group (-NH2) attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of p-Hydroxyaminopropiophenone typically begins with p-Hydroxypropiophenone.
Amination Reaction: The hydroxy group on the phenyl ring is converted to an amino group through an amination reaction. This can be achieved using reagents such as ammonia or amines in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods:
Batch Process: In industrial settings, the synthesis of this compound can be carried out in batch reactors where the starting materials and reagents are mixed and allowed to react over a specified period.
Continuous Process: Alternatively, a continuous process can be employed where the reactants are continuously fed into a reactor, and the product is continuously removed. This method is advantageous for large-scale production due to its efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Hydroxyaminopropiophenone can undergo oxidation reactions where the amino group is oxidized to form nitroso or nitro derivatives.
Reduction: The compound can also be reduced to form corresponding hydroxylamine derivatives.
Substitution: The hydroxy and amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often used to facilitate these reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydroxylamine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Synthesis: p-Hydroxyaminopropiophenone is used as an intermediate in the synthesis of more complex organic molecules.
Reagent: It serves as a reagent in various organic reactions, including coupling and condensation reactions.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biochemical Research: It is used in biochemical assays to study enzyme kinetics and reaction mechanisms.
Medicine:
Pharmaceuticals: this compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Drug Development: It serves as a lead compound in the development of new drugs targeting specific biological pathways.
Industry:
Chemical Manufacturing: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Material Science:
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: p-Hydroxyaminopropiophenone exerts its effects by binding to the active sites of enzymes, thereby inhibiting their activity. This can lead to the modulation of various biochemical pathways.
Signal Transduction: The compound can interfere with signal transduction pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
p-Hydroxypropiophenone: Similar in structure but lacks the amino group.
p-Aminopropiophenone: Similar in structure but lacks the hydroxy group.
p-Nitropropiophenone: Contains a nitro group instead of the amino group.
Uniqueness:
Dual Functional Groups: The presence of both hydroxy and amino groups in p-Hydroxyaminopropiophenone makes it unique and versatile in its reactivity and applications.
Enhanced Reactivity: The combination of these functional groups enhances the compound’s reactivity, making it suitable for a wide range of chemical transformations.
Eigenschaften
IUPAC Name |
1-[4-(hydroxyamino)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-9(11)7-3-5-8(10-12)6-4-7/h3-6,10,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLXTEULIVJMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203531 | |
| Record name | 4-Hydroxyaminopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55-34-5 | |
| Record name | 4-Hydroxyaminopropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyaminopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


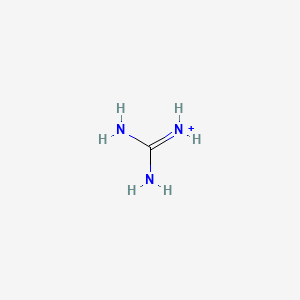
![2-[[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethanol](/img/structure/B1211020.png)



